molecular formula C10H11NO2 B171942 4-(4-Methoxyphenyl)-2-azetidinone CAS No. 180264-44-2

4-(4-Methoxyphenyl)-2-azetidinone

Cat. No.: B171942
CAS No.: 180264-44-2
M. Wt: 177.2 g/mol
InChI Key: CESNFZGXKRIXRB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-azetidinone is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides The presence of a methoxyphenyl group at the fourth position of the azetidinone ring imparts unique chemical and physical properties to this compound

Scientific Research Applications

4-(4-Methoxyphenyl)-2-azetidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to enhance the yield and reduce the production cost. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-2-azetidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxyphenyl)-2-oxoazetidine, while reduction may produce 4-(4-methoxyphenyl)azetidine.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-2-azetidinone can be compared with other similar compounds, such as:

  • 4-(4-Methoxyphenyl)-1-azetidinone
  • 4-(4-Methoxyphenyl)-3-azetidinone
  • 4-(4-Methoxyphenyl)-2-oxoazetidine

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents or functional groups can significantly influence their properties and uses.

Properties

IUPAC Name

4-(4-methoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESNFZGXKRIXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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